

# Technical Support Center: Enhancing the Lightfastness of Pigment Red 146 Formulations

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## Compound of Interest

Compound Name: Pigment Red 146

Cat. No.: B035983

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Pigment Red 146** formulations. The focus is on addressing and improving the lightfastness of this monoazo pigment.

## Frequently Asked Questions (FAQs)

Q1: What is **Pigment Red 146** and what are its typical lightfastness properties?

**Pigment Red 146** (C.I. 12485) is a semi-transparent, bluish-red monoazo pigment belonging to the Naphthol AS pigment family.<sup>[1][2]</sup> It is widely used in water-based inks, coatings, textile printing, and plastics.<sup>[3][4]</sup> Its lightfastness is generally considered moderate, with ratings on the Blue Wool Scale typically ranging from 5 to 6, although in some applications like rigid PVC, it can reach up to 7 or 8.<sup>[5][6][7]</sup> The lightfastness can vary depending on the specific formulation, including the binder system, pigment concentration, and presence of other additives.

Q2: Why does **Pigment Red 146** fade when exposed to light?

The fading of **Pigment Red 146**, like other azo pigments, is primarily due to photodegradation. The energy from ultraviolet (UV) radiation can excite the pigment molecules, leading to the cleavage of the azo bond ( $-N=N-$ ), a key component of its chromophore. This process breaks down the molecule into smaller, colorless fragments, resulting in a loss of color. The degradation process is often a photo-oxidative reaction, where the excited pigment molecule

reacts with oxygen, accelerating the fading.[8] The specific chemical environment, including the polymer binder and the presence of moisture and other chemicals, can also influence the rate and mechanism of degradation.[9]

Q3: What are the primary strategies for improving the lightfastness of **Pigment Red 146**?

The most effective strategies involve the incorporation of light stabilizers into the formulation. These additives work by interfering with the photodegradation process. The two main classes of light stabilizers are:

- **Ultraviolet (UV) Absorbers:** These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy before it can reach the pigment molecules. Common types include benzotriazoles and hydroxyphenyl-triazines.
- **Hindered Amine Light Stabilizers (HALS):** HALS are radical scavengers. They do not absorb UV radiation but instead interrupt the degradation process by trapping free radicals that are formed when the pigment or polymer is exposed to UV light. A key advantage of HALS is their regenerative nature; they are not consumed in the process and can participate in multiple radical-scavenging cycles, providing long-term protection.

Often, a synergistic effect is observed when UV absorbers and HALS are used in combination, offering a higher level of protection than either additive used alone.[10]

Q4: How do I choose the right light stabilizer for my **Pigment Red 146** formulation?

The choice of light stabilizer depends on several factors, including the binder system (e.g., water-based, solvent-based), the end-use application, and the desired level of lightfastness. For opaque pigmented coatings, HALS are often more critical, while for clear or transparent coatings, UV absorbers play a more significant role. A combination of both is generally recommended for optimal performance. It is advisable to conduct ladder studies with different types and concentrations of stabilizers to determine the most effective system for your specific formulation.

## Troubleshooting Guide

| Issue   | Potential Cause   | Troubleshooting Steps   |
|---|---|---|
| Rapid Fading in Early Trials                        | Formulation lacks light stabilizers.  | Incorporate a UV absorber and/or a HALS into your formulation. Start with a combination for synergistic effects.  |
| Incorrect type or concentration of stabilizer.      | Review the compatibility of the stabilizer with your binder system. Conduct a ladder study with varying concentrations of UV absorbers and HALS (e.g., 0.5-2.0% by weight on total solids) to find the optimal loading. |   |
| Inconsistent Fading Across Samples                  | Poor dispersion of pigment or stabilizers.  | Ensure proper and consistent dispersion of both the Pigment Red 146 and the light stabilizers throughout the formulation. Use appropriate dispersing agents and milling techniques. |
| Uneven application of the coating or ink.           | Verify that the film thickness of your applied samples is uniform.  |   |
| Color Shift (e.g., yellowing) in addition to fading | Degradation of the polymer binder or interaction between the pigment and the binder.  | The use of a UV absorber can help protect the binder from degradation. <sup>[10]</sup> Also, evaluate the compatibility of Pigment Red 146 with the chosen binder system.           |
| Interaction with other additives.                   | Review all components of the formulation for potential adverse interactions.  |   |

|   |  |   |
|---|--|---|
| Lightfastness is still insufficient after adding stabilizers              | The concentration of stabilizers is too low.   | Gradually increase the concentration of the UV absorber and HALS combination. |
| The inherent lightfastness of PR 146 is insufficient for the application. | Consider using a pigment with a higher intrinsic lightfastness rating.   |   |
| Severe environmental conditions.  | For very demanding applications, a combination of high-performance light stabilizers at optimal concentrations is crucial. |   |

## Data Presentation: Expected Lightfastness Improvement

The following table summarizes the expected improvement in the lightfastness of a **Pigment Red 146** formulation with the addition of different types of light stabilizers. The data is representative and the actual performance will depend on the specific formulation and testing conditions.

| Formulation   | Light Stabilizer(s)                                   | Concentration (% on total solids) | Expected Blue Wool Scale Rating (1-8) | Expected Change in Color ( $\Delta E^*$ ) after 500h Xenon Arc Exposure |
|---------------|---|-----------------------------------|---------------------------------------|---|
| Control       | None  | 0%                                | 5                                     | > 10  |
| Formulation A | UV Absorber (Benzotriazole type, e.g., Tinuvin 1130)  | 1.5%                              | 6                                     | 5 - 7   |
| Formulation B | HALS (e.g., Tinuvin 292)                              | 1.0%                              | 6-7                                   | 4 - 6   |
| Formulation C | UV Absorber + HALS (e.g., Tinuvin 1130 + Tinuvin 292) | 1.5% + 1.0%                       | 7                                     | < 4   |

Note: A lower  $\Delta E^*$  value indicates less color change and better stability.[\[11\]](#)

## Experimental Protocols

### Protocol 1: Incorporation of Light Stabilizers into a Water-Based Pigment Red 146 Formulation

This protocol describes a general method for preparing a water-based dispersion of **Pigment Red 146** with light stabilizers for testing.

Materials and Equipment:

- **Pigment Red 146**
- Dispersing agent (e.g., acrylic copolymer)
- Deionized water

- UV Absorber (e.g., Tinuvin 1130)
- HALS (e.g., Tinuvin 292)
- Water-miscible solvent (e.g., butyl carbitol) for dissolving stabilizers if they are not water-soluble
- High-speed disperser with a saw-tooth blade
- Laboratory balance
- Beakers and other standard laboratory glassware

#### Procedure:

- Preparation of the Mill Base:
  - In a suitable beaker, weigh the deionized water, dispersing agent, and any other liquid components of the formulation (e.g., glycols, defoamers).
  - Place the beaker under the high-speed disperser and start mixing at a low speed.
  - Slowly add the **Pigment Red 146** powder to the vortex.
  - Gradually increase the speed of the disperser to achieve a fine dispersion (typically for 20-30 minutes).
- Addition of Light Stabilizers:
  - If the UV absorber and HALS are liquid and water-miscible, they can be added directly to the mill base during the let-down stage (after the initial high-speed dispersion).
  - If the stabilizers are not readily water-soluble, pre-dissolve them in a small amount of a compatible, water-miscible solvent.[\[12\]](#)
  - Slowly add the dissolved stabilizer solution to the dispersed pigment mixture under gentle agitation.

- Final Formulation:
  - Add the remaining components of the formulation (e.g., binder, rheology modifiers) under gentle agitation.
  - Continue mixing until the formulation is homogeneous.
  - Measure and record the pH and viscosity of the final formulation.

## Protocol 2: Accelerated Lightfastness Testing using a Xenon Arc Chamber

This protocol outlines the procedure for evaluating the lightfastness of **Pigment Red 146** formulations according to standards such as ISO 105-B02 or ASTM G155.

Materials and Equipment:

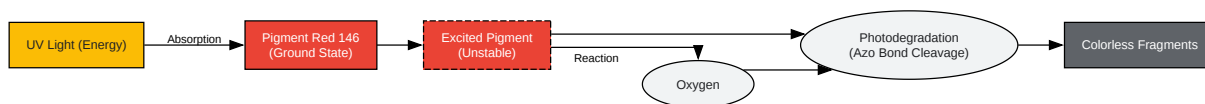
- Xenon arc test chamber with controlled irradiance, temperature, and humidity
- Sample panels (e.g., coated paper, plastic plaques)
- Blue Wool Scale reference standards (ISO 105-B02)
- Spectrophotometer for color measurement (Lab\*)
- Masking material (opaque card or aluminum foil)

Procedure:

- Sample Preparation:
  - Apply the **Pigment Red 146** formulations to be tested onto the sample panels, ensuring a uniform film thickness.
  - Prepare at least three replicate samples for each formulation.
  - Allow the samples to dry/cure completely according to the formulation's requirements.

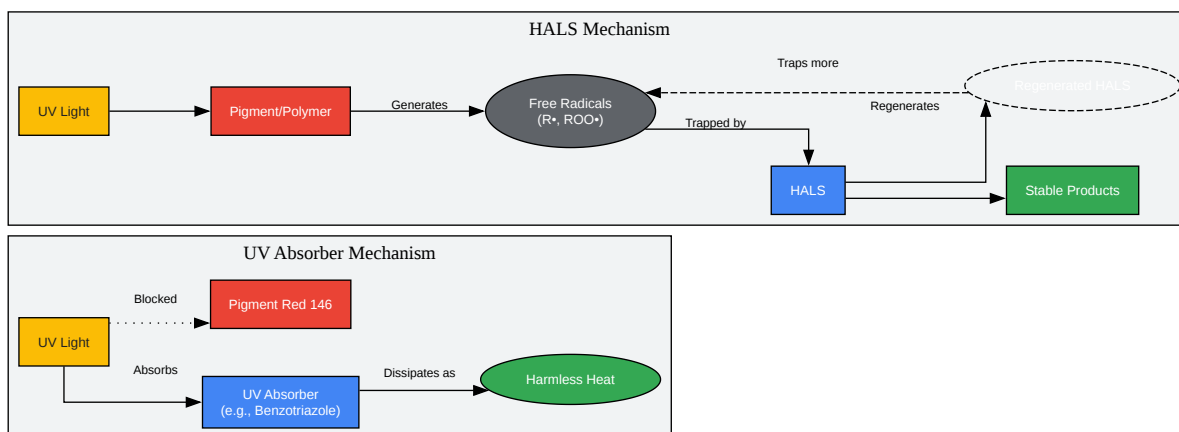
- Mount the Blue Wool Scale standards in the same manner as the test samples.
- Exposure:
  - Partially cover each sample and the Blue Wool standards with the masking material. This will create an unexposed area for comparison.
  - Place the samples in the xenon arc chamber.
  - Set the test parameters according to the relevant standard. Typical conditions for interior exposure simulation are:
    - Irradiance: e.g., 0.35 W/m<sup>2</sup> at 340 nm
    - Black Panel Temperature: e.g., 63°C
    - Relative Humidity: e.g., 50%
  - Run the test for a predetermined duration (e.g., 100, 200, 500 hours) or until a specific Blue Wool standard shows a defined level of fading.
- Evaluation:
  - After the exposure period, remove the samples from the chamber.
  - Visual Assessment (Blue Wool Scale): Compare the fading of the exposed portion of the test sample to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of color change.
  - Instrumental Assessment (Colorimetry): Use a spectrophotometer to measure the L, a, and b\* color values of both the unexposed (masked) and exposed areas of each sample.
  - Calculate the total color difference ( $\Delta E$ ) using the formula:  $\Delta E = [(\Delta L)^2 + (\Delta a)^2 + (\Delta b)^2]^{1/2}$ . A higher  $\Delta E$  value indicates a greater color change.

## Visualizations



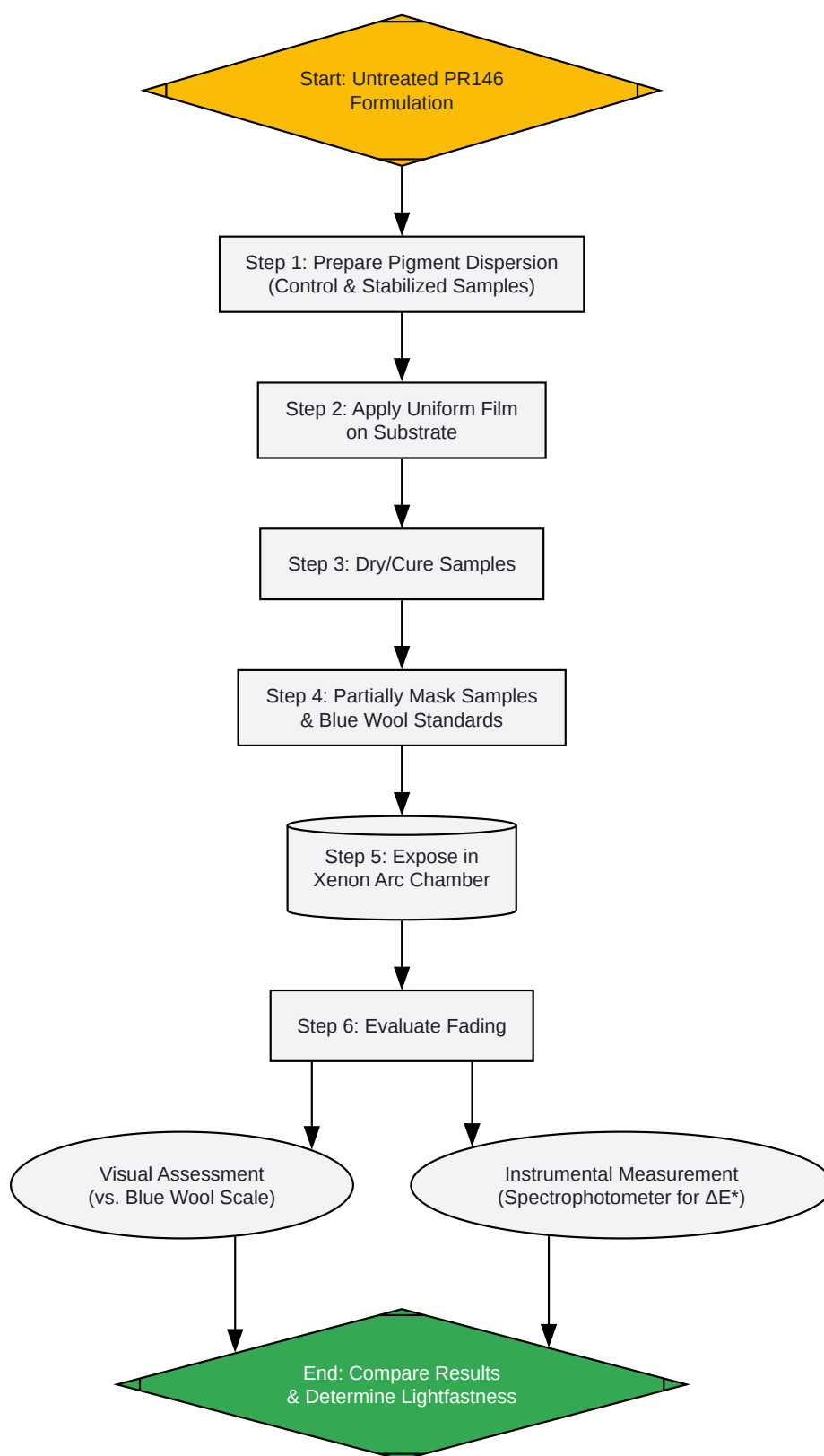
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Caption: Photodegradation mechanism of **Pigment Red 146**.



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Caption: Mechanisms of UV Absorbers and HALS.



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Caption: Workflow for Lightfastness Testing.

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